molecular formula C16H14N2O4 B5762587 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol

4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol

Cat. No. B5762587
M. Wt: 298.29 g/mol
InChI Key: DUXOQCAGGZICSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that has been developed through a series of chemical reactions and has been found to exhibit several interesting properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol is not fully understood. However, it has been suggested that the compound exerts its effects through the inhibition of several signaling pathways that are involved in inflammation and cancer progression. It has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of several genes that are important in inflammation and cancer.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol have been reported in scientific studies. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in vitro and in vivo. It has also been found to increase the levels of antioxidant enzymes, such as SOD and CAT, in cells and tissues. Additionally, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol in lab experiments include its high potency and specificity for inhibiting the activity of NF-κB. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in some experimental settings.

Future Directions

Several future directions for the investigation of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol have been suggested. These include further investigation of its mechanism of action, as well as its potential therapeutic applications in other disease contexts, such as neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for the compound could facilitate its use in future research.

Synthesis Methods

The synthesis of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol involves a multi-step process that requires the use of several chemical reagents and catalysts. The initial step involves the reaction of 5-methyl-4-phenoxy-1H-pyrazole-3-carbaldehyde with 2,3-dihydroxybenzoic acid in the presence of a base catalyst. This reaction yields an intermediate product, which is then further reacted with a series of reagents to produce the final product.

Scientific Research Applications

The potential therapeutic applications of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol have been investigated in several scientific studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.

properties

IUPAC Name

4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-9-16(22-10-5-3-2-4-6-10)13(18-17-9)11-7-8-12(19)15(21)14(11)20/h2-8,19-21H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXOQCAGGZICSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C(=C(C=C2)O)O)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol

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